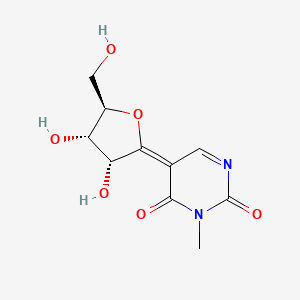![molecular formula C8H10ClN3OS B12350869 4-imino-5,6-dimethyl-4aH-thieno[2,3-d]pyrimidin-2-one;hydrochloride](/img/structure/B12350869.png)
4-imino-5,6-dimethyl-4aH-thieno[2,3-d]pyrimidin-2-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Imino-5,6-dimethyl-4aH-thieno[2,3-d]pyrimidin-2-one;hydrochloride is a heterocyclic compound that belongs to the thienopyrimidine family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-imino-5,6-dimethyl-4aH-thieno[2,3-d]pyrimidin-2-one;hydrochloride typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine . The reaction conditions often include heating the mixture under reflux to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Imino-5,6-dimethyl-4aH-thieno[2,3-d]pyrimidin-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino and methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions . Reaction conditions typically involve heating under reflux or using a suitable solvent to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
4-Imino-5,6-dimethyl-4aH-thieno[2,3-d]pyrimidin-2-one;hydrochloride has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-imino-5,6-dimethyl-4aH-thieno[2,3-d]pyrimidin-2-one;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes, leading to the disruption of cellular processes and ultimately cell death . For example, it may inhibit protein tyrosine kinases or cyclin-dependent kinases, which are crucial for cell cycle progression and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-imino-5,6-dimethyl-4aH-thieno[2,3-d]pyrimidin-2-one;hydrochloride include:
Uniqueness
What sets this compound apart is its unique structure, which allows it to interact with a wide range of molecular targets. This versatility makes it a valuable compound for various applications in scientific research and industry .
Eigenschaften
Molekularformel |
C8H10ClN3OS |
|---|---|
Molekulargewicht |
231.70 g/mol |
IUPAC-Name |
4-imino-5,6-dimethyl-4aH-thieno[2,3-d]pyrimidin-2-one;hydrochloride |
InChI |
InChI=1S/C8H9N3OS.ClH/c1-3-4(2)13-7-5(3)6(9)10-8(12)11-7;/h5H,1-2H3,(H2,9,10,12);1H |
InChI-Schlüssel |
FBBSJVCVCTVVBM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC2=NC(=O)NC(=N)C12)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-ethyl-6-(4-hydroxypiperidine-1-carbonyl)-5-methyl-1-(3,3,3-trifluoropropyl)-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione](/img/structure/B12350787.png)
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-4-imino-5-methyl-1,3-diazinan-2-one](/img/structure/B12350793.png)




![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one](/img/structure/B12350846.png)


![N-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide,monohydrochloride](/img/structure/B12350858.png)



![2-[[1-[2-[[40-[[6-amino-2-[[2-[[4-amino-2-[[2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-25,48,78,88,94-pentakis(4-aminobutyl)-a-(2-amino-2-oxoethyl)-22,63,72-tris(3-amino-3-oxopropyl)-69-benzyl-37-(1-hydroxyethyl)-34,60-bis(hydroxymethyl)-51,57,75-trimethyl-16-(2-methylpropyl)-3a-(2-methylsulfanylethyl)-2a,3,5a,9,15,18,21,24,27,33,36,39,47,50,53,56,59,62,65,68,71,74,77,80,87,90,93,96,99-nonacosaoxo-7a,8a,42,43,82,83-hexathia-1a,2,4a,8,14,17,20,23,26,32,35,38,46,49,52,55,58,61,64,67,70,73,76,79,86,89,92,95,98-nonacosazahexacyclo[43.35.25.419,91.04,8.010,14.028,32]nonahectane-85-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoic acid](/img/structure/B12350890.png)
